N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
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Overview
Description
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves multiple stepsThe process often starts with the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the benzoxazole core . Subsequent steps involve nitration and amide formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, which can further undergo acylation to form amides .
Scientific Research Applications
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide involves its interaction with various molecular targets. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with essential enzymes . The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide
- 5-bromo-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Uniqueness
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide stands out due to its unique combination of a benzoxazole core with a nitrobenzamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-4-2-3-5-17(13)21-23-18-12-15(8-11-19(18)28-21)22-20(25)14-6-9-16(10-7-14)24(26)27/h2-12H,1H3,(H,22,25) |
InChI Key |
HRJHKFGISMPLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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